N-Methyl-1-(6-sulfanylpyridazin-3-yl)-1H-imidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-1-(6-sulfanylpyridazin-3-yl)-1H-imidazole-4-carboxamide is a chemical compound known for its versatility and high purity. It has a molecular weight of 235.27 g/mol and is often used in various laboratory experiments due to its reliable performance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(6-sulfanylpyridazin-3-yl)-1H-imidazole-4-carboxamide typically involves the reaction of 6-sulfanylpyridazine with N-methylimidazole-4-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity, with stringent quality control measures in place to maintain consistency.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-1-(6-sulfanylpyridazin-3-yl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-Methyl-1-(6-sulfanylpyridazin-3-yl)-1H-imidazole-4-carboxamide is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Methyl-1-(6-sulfanylpyridazin-3-yl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-1-(6-sulfanylidene-1H-pyridazin-3-yl)imidazole-4-carboxamide
- N-Methyl-1-(6-sulfanylidene-1H-pyridazin-3-yl)imidazole-4-carboxamide
Uniqueness
N-Methyl-1-(6-sulfanylpyridazin-3-yl)-1H-imidazole-4-carboxamide stands out due to its high purity and reliable performance in laboratory experiments. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research .
Eigenschaften
Molekularformel |
C9H9N5OS |
---|---|
Molekulargewicht |
235.27 g/mol |
IUPAC-Name |
N-methyl-1-(6-sulfanylidene-1H-pyridazin-3-yl)imidazole-4-carboxamide |
InChI |
InChI=1S/C9H9N5OS/c1-10-9(15)6-4-14(5-11-6)7-2-3-8(16)13-12-7/h2-5H,1H3,(H,10,15)(H,13,16) |
InChI-Schlüssel |
BZJNJVSYMUBTSL-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=CN(C=N1)C2=NNC(=S)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.